molecular formula C11H24O3 B14428203 5-Methoxy-5-methylnonane-2,4-diol CAS No. 84022-37-7

5-Methoxy-5-methylnonane-2,4-diol

Cat. No.: B14428203
CAS No.: 84022-37-7
M. Wt: 204.31 g/mol
InChI Key: YBRXINPGVBDEDI-UHFFFAOYSA-N
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Description

5-Methoxy-5-methylnonane-2,4-diol is an organic compound with the molecular formula C11H24O3. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features a methoxy (-OCH3) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-5-methylnonane-2,4-diol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by hydroxylation. For example, starting from a nonane derivative, the introduction of methoxy and methyl groups can be achieved through controlled alkylation reactions. Subsequent hydroxylation using reagents like osmium tetroxide or potassium permanganate can introduce the diol functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate the hydrogenation and hydroxylation steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-5-methylnonane-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid, pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new substituted compounds with different functional groups.

Scientific Research Applications

5-Methoxy-5-methylnonane-2,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-5-methylnonane-2,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity. The methoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: Another methoxy-substituted compound with different structural features and reactivity.

    5-Methoxy-5-methylhexane-2,4-diol: A shorter-chain analog with similar functional groups but different physical properties.

    5-Methoxy-5-methylheptane-2,4-diol: A compound with a similar structure but different chain length.

Uniqueness

5-Methoxy-5-methylnonane-2,4-diol is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and physical properties

Properties

CAS No.

84022-37-7

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

5-methoxy-5-methylnonane-2,4-diol

InChI

InChI=1S/C11H24O3/c1-5-6-7-11(3,14-4)10(13)8-9(2)12/h9-10,12-13H,5-8H2,1-4H3

InChI Key

YBRXINPGVBDEDI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(CC(C)O)O)OC

Origin of Product

United States

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